molecular formula C26H22N6O2S B12920783 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide CAS No. 21271-90-9

4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide

Cat. No.: B12920783
CAS No.: 21271-90-9
M. Wt: 482.6 g/mol
InChI Key: VDWJAHGOCMHSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide is a complex organic compound with a molecular formula of C27H24N6O2S This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core substituted with amino and diphenyl groups, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide stands out due to its unique structure and properties. Similar compounds include other pyrido[2,3-b]pyrazine derivatives and benzenesulfonamide analogs. The distinct combination of functional groups in this compound provides it with unique chemical and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

21271-90-9

Molecular Formula

C26H22N6O2S

Molecular Weight

482.6 g/mol

IUPAC Name

4-[[(6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C26H22N6O2S/c27-22-15-21(29-16-17-11-13-20(14-12-17)35(28,33)34)25-26(30-22)32-24(19-9-5-2-6-10-19)23(31-25)18-7-3-1-4-8-18/h1-15H,16H2,(H2,28,33,34)(H3,27,29,30,32)

InChI Key

VDWJAHGOCMHSRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(C=C3NCC4=CC=C(C=C4)S(=O)(=O)N)N)N=C2C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.